molecular formula C14H9BrN2O3S B393474 2-amino-4-(5-bromo-2-thienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

2-amino-4-(5-bromo-2-thienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B393474
M. Wt: 365.2g/mol
InChI Key: GYMQPSVIQTXTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(5-bromo-2-thienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a complex heterocyclic compound that features a thiophene ring, a pyran ring, and a nitrile group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(5-bromo-2-thienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of a thiophene derivative with a pyranone derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(5-bromo-2-thienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-amino-4-(5-bromo-2-thienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-amino-4-(5-bromo-2-thienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(5-chloro-thiophen-2-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
  • 2-Amino-4-(5-fluoro-thiophen-2-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Uniqueness

The presence of the bromine atom in 2-amino-4-(5-bromo-2-thienyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile imparts unique reactivity and biological properties compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly interesting for further research and development.

Properties

Molecular Formula

C14H9BrN2O3S

Molecular Weight

365.2g/mol

IUPAC Name

2-amino-4-(5-bromothiophen-2-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

InChI

InChI=1S/C14H9BrN2O3S/c1-6-4-8-12(14(18)19-6)11(7(5-16)13(17)20-8)9-2-3-10(15)21-9/h2-4,11H,17H2,1H3

InChI Key

GYMQPSVIQTXTLI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(S3)Br)C(=O)O1

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(S3)Br)C(=O)O1

Origin of Product

United States

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